(s)-Salmeterol
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Overview
Description
(S)-salmeterol is 2-(Hydroxymethyl)-4-(1-hydroxy-2-{[6-(4-phenylbutoxy)hexyl]amino}ethyl)phenol in which the stereocentre has S configuration. It is an enantiomer of a (R)-salmeterol.
Scientific Research Applications
Anti-Inflammatory Effects
- Anti-Inflammatory Response in Pulmonary Diseases : Salmeterol has been shown to exert anti-inflammatory effects in the pulmonary compartment of humans exposed to lipopolysaccharide (LPS), inhibiting LPS-induced neutrophil influx and neutrophil degranulation (Maris et al., 2005).
- Inhibition of Macrophage Activation : Salmeterol inhibits macrophage activation by lipopolysaccharide from Porphyromonas gingivalis, suggesting its effectiveness in reducing inflammatory responses mediated through Toll-like receptor pathways (Sharma et al., 2017).
Receptor Interaction and Pharmacological Action
- β2-Adrenergic Receptor Interaction : Salmeterol binds to the β2-adrenergic receptor, inducing a distinct active-state conformation responsible for its partial efficacy in G-protein activation and limited β-arrestin recruitment (Masureel et al., 2018).
- Dissociation of Receptor Phosphorylation and Internalization : Salmeterol stimulates GRK-mediated phosphorylation without inducing significant β2AR internalization or degradation, which may influence its sustained bronchodilation with chronic use (Moore et al., 2007).
Metabolic and Pharmacokinetic Properties
- Pharmacokinetics in Asthma Patients : A study on the pharmacokinetics of inhaled salmeterol in asthma patients found that it exhibits a biphasic time course, indicating parallel pulmonary and gastrointestinal absorption (Soulele et al., 2017).
- Clinical Pharmacokinetics : Salmeterol, when inhaled, often results in undetectable plasma concentrations at therapeutic doses, indicating its localized action in the lung and minimal systemic exposure (Cazzola et al., 2002).
Additional Research Insights
- Regulation of Inflammatory Response in Asthma : Salmeterol decreases the production of pro-inflammatory cytokines in allergen-challenged mice and modulates inflammation in dendritic cells, suggesting its role in regulating asthma inflammation (Hu et al., 2012).
- Salmeterol Efficacy in Kinase-Mediated Desensitization : Salmeterol demonstrates complex efficacy for functional desensitization of β2-adrenergic receptors, acting as a strong agonist in protein kinase A–mediated events despite weak efficacy for adenylyl cyclase activation (Gimenez et al., 2015).
Properties
CAS No. |
135271-48-6 |
---|---|
Molecular Formula |
C25H37NO4 |
Molecular Weight |
415.6 g/mol |
IUPAC Name |
2-(hydroxymethyl)-4-[(1S)-1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenol |
InChI |
InChI=1S/C25H37NO4/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2/t25-/m1/s1 |
InChI Key |
GIIZNNXWQWCKIB-RUZDIDTESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCCCOCCCCCCNC[C@H](C2=CC(=C(C=C2)O)CO)O |
SMILES |
C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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